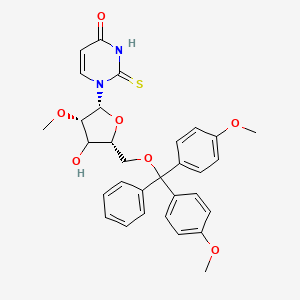

5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine

説明

BenchChem offers high-quality 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C31H32N2O7S |

|---|---|

分子量 |

576.7 g/mol |

IUPAC名 |

1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-2-sulfanylidenepyrimidin-4-one |

InChI |

InChI=1S/C31H32N2O7S/c1-36-23-13-9-21(10-14-23)31(20-7-5-4-6-8-20,22-11-15-24(37-2)16-12-22)39-19-25-27(35)28(38-3)29(40-25)33-18-17-26(34)32-30(33)41/h4-18,25,27-29,35H,19H2,1-3H3,(H,32,34,41)/t25-,27?,28+,29-/m1/s1 |

InChIキー |

KWAXQCAGJXIZKB-BHZNCEKPSA-N |

異性体SMILES |

CO[C@@H]1[C@@H](O[C@@H](C1O)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=S |

正規SMILES |

COC1C(C(OC1N2C=CC(=O)NC2=S)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |

製品の起源 |

United States |

Foundational & Exploratory

What is 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine?

An In-Depth Technical Guide to 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine

Executive Summary

This guide provides a comprehensive technical overview of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine, a critical phosphoramidite building block for the synthesis of modified oligonucleotides. As the demand for nucleic acid-based therapeutics, including antisense oligonucleotides (ASOs) and messenger RNA (mRNA) therapies, continues to grow, the need for precisely engineered nucleoside analogs has become paramount. This document, intended for researchers, chemists, and drug development professionals, elucidates the molecular rationale behind this compound's design, its synthesis, and its application. We will explore the distinct roles of its three core components: the 2-thiouridine base for enhanced biological function, the 2'-O-methyl group for nuclease resistance and binding affinity, and the 5'-O-DMT group for its essential role in automated solid-phase synthesis. This guide combines theoretical principles with practical, field-proven methodologies to serve as an authoritative resource for the scientific community.

The Strategic Imperative for Modified Nucleosides in Therapeutics

The therapeutic landscape is being reshaped by oligonucleotides that can modulate gene expression at the RNA level.[1] Synthetic biopolymers like ASOs and siRNAs are designed to bind with high specificity to target mRNA sequences, while synthetic mRNA itself has emerged as a powerful platform for vaccines and protein replacement therapies.[1][2]

However, unmodified oligonucleotides face significant hurdles in vivo, primarily rapid degradation by endogenous nucleases and potential stimulation of the innate immune system.[2][3] To overcome these limitations, chemical modifications are introduced to the nucleoside building blocks. These modifications are not arbitrary; they are strategic chemical alterations designed to enhance stability, improve binding affinity, increase therapeutic potency, and reduce off-target effects and immunogenicity.[][5] The compound 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine is a prime example of a highly functionalized monomer engineered to impart these desirable properties to a final oligonucleotide product.

Molecular Anatomy and Functional Rationale

The utility of this compound stems from the synergistic functions of its three key chemical moieties. Each component is introduced for a specific purpose, contributing to both the synthesis process and the final therapeutic properties of the oligonucleotide.

The 5'-O-(4,4'-Dimethoxytrityl) (DMT) Group: The Gatekeeper of Synthesis

The DMT group is a bulky, acid-labile protecting group attached to the 5'-hydroxyl of the ribose sugar.[6][7] Its primary role is to prevent this hydroxyl from reacting during the phosphitylation of the 3'-hydroxyl and to ensure that chain elongation occurs exclusively at the 5' position during solid-phase synthesis.[]

-

Expertise & Causality: The choice of the DMT group is strategic. Its lability under mild acidic conditions (e.g., 3% trichloroacetic acid in dichloromethane) allows for its quantitative removal at the start of each coupling cycle without causing premature cleavage of the growing oligonucleotide from the solid support or depurination of purine bases.[9][10] The release of the dimethoxytrityl cation, which has a characteristic orange color and strong absorbance at 495 nm, provides a real-time spectrophotometric method to monitor the coupling efficiency of the preceding cycle, a self-validating feature of the synthesis protocol.

The 2'-O-methyl (2'-OMe) Group: The Shield of Stability

The modification at the 2' position of the ribose is a cornerstone of second-generation antisense technology.[5] The replacement of the reactive 2'-hydroxyl group with a methyl ether (O-methyl) imparts several critical advantages.

-

Nuclease Resistance: The 2'-hydroxyl is a primary site for enzymatic hydrolysis by nucleases. The 2'-OMe modification sterically shields the adjacent phosphodiester linkage from nuclease attack, significantly increasing the oligonucleotide's half-life in biological fluids.[5][11]

-

Enhanced Binding Affinity: The 2'-OMe group locks the sugar pucker in a C3'-endo conformation, which is characteristic of A-form RNA helices.[5] This pre-organization reduces the entropic penalty of hybridization, leading to a more stable duplex with the target RNA. Each 2'-OMe modification can increase the melting temperature (Tm) of a duplex by approximately 1.3°C, enhancing target engagement and potency.[11]

The 2-thiouridine (s²U) Core: The Modulator of Biological Activity

Replacing the oxygen atom at the C2 position of the uridine base with sulfur creates 2-thiouridine. This subtle change has profound biological consequences, particularly in the context of mRNA therapeutics.

-

Immune Evasion: Unmodified single-stranded RNA can be recognized by innate immune sensors like Toll-like receptors (TLRs), triggering an inflammatory response that can degrade the RNA and cause adverse effects.[12][13] Pioneering work demonstrated that the incorporation of modified nucleosides, including 2-thiouridine, can ablate this TLR-mediated immune recognition, leading to reduced inflammatory signaling.[12][]

-

Enhanced Translation and Stability: The sulfur substitution alters the electronic properties and hydrogen bonding patterns of the base.[3] In therapeutic mRNA, this can lead to enhanced translation efficiency and increased protein production.[13] The modification also contributes to the thermal stability of the RNA structure, which is beneficial for manufacturing, storage, and in vivo persistence.[3] Furthermore, s²U has been shown to favor pairing with adenosine over guanosine, thereby increasing the fidelity of codon-anticodon interactions during translation.[15]

Physicochemical Properties and Analytical Characterization

Accurate characterization of the phosphoramidite building block is essential to ensure the fidelity and yield of oligonucleotide synthesis. A combination of chromatographic and spectroscopic techniques is employed for quality control.

| Property | Data | Source |

| Molecular Formula | C₃₁H₃₂N₂O₈ (for the protected nucleoside) | [16] |

| Molecular Weight | 560.59 g/mol (for the protected nucleoside) | [16] |

| Appearance | Typically a white to off-white foam or powder | General chemical knowledge |

| Solubility | Soluble in anhydrous acetonitrile, dichloromethane, pyridine | General chemical knowledge |

| Storage Conditions | Store as a powder under anhydrous conditions at -20°C to 4°C | [17] |

Analytical Methodologies

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the primary method for assessing the purity of the protected nucleoside and the final phosphoramidite.[18][19] A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., triethylammonium acetate) and an organic solvent (e.g., acetonitrile) is typically used to separate the main compound from any synthesis-related impurities.[20][21][22]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: This is the definitive technique for confirming the successful phosphitylation of the 3'-hydroxyl group and assessing the purity of the final phosphoramidite. The phosphoramidite moiety gives a characteristic pair of signals (due to diastereomers at the chiral phosphorus center) around 149 ppm.[17] The absence of signals around 138-140 ppm confirms the lack of hydrolysis to the corresponding phosphite triester.[17]

-

¹H NMR: Provides structural confirmation of the entire molecule, showing characteristic peaks for the DMT group protons, the ribose protons (including the 2'-O-methyl group), and the 2-thiouracil base protons.[23][24]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the synthesized compound.[24]

Synthesis and Purification Protocol

The synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine-3'-O-(β-cyanoethyl-N,N-diisopropylamino)phosphoramidite is a multi-step process requiring careful control of reaction conditions, particularly the exclusion of water. The following represents a generalized, validated protocol based on established methodologies for modified nucleoside synthesis.[15][23][25][26]

Step-by-Step Methodology

Step 1: 5'-Hydroxyl Protection with DMT-Chloride

-

Rationale: To selectively protect the primary 5'-hydroxyl group, leaving the 2' and 3' hydroxyls available for subsequent modification. Pyridine acts as a non-nucleophilic base and solvent.[23]

-

Procedure: a. Dry 2'-O-methyl-2-thiouridine by co-evaporation with anhydrous pyridine (3x). b. Dissolve the dried nucleoside in anhydrous pyridine under an inert atmosphere (Argon or Nitrogen). c. Add 4,4'-Dimethoxytrityl chloride (DMT-Cl, ~1.2 equivalents) portion-wise at room temperature. d. Stir the reaction for 12-24 hours, monitoring completion by TLC. e. Quench the reaction with methanol. f. Extract the product using a suitable organic solvent (e.g., dichloromethane or chloroform) and wash with aqueous sodium bicarbonate solution. g. Purify the crude product by silica gel column chromatography to yield 5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine.

Step 2: 3'-Phosphitylation

-

Rationale: To introduce the reactive phosphoramidite moiety at the 3'-hydroxyl position. This is the final step to create the building block for the synthesizer. The diisopropylamino group is highly reactive towards the acidic activator used during coupling, while the cyanoethyl group protects the phosphorus from oxidation.[17][27]

-

Procedure: a. Dry the product from Step 1 by co-evaporation with anhydrous toluene. b. Dissolve the dried compound in anhydrous dichloromethane under an inert atmosphere. c. Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, ~2.0 equivalents). d. Cool the solution to 0°C and add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (~1.5 equivalents) dropwise. e. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring completion by TLC. f. Quench with methanol and concentrate under reduced pressure. g. Purify the crude product rapidly via silica gel chromatography (pre-treated with triethylamine) to yield the final phosphoramidite. h. Confirm purity and identity using ³¹P NMR, ¹H NMR, and HRMS.

Application in Automated Solid-Phase Oligonucleotide Synthesis

The synthesized phosphoramidite is the key monomer used in automated DNA/RNA synthesizers. The synthesis proceeds in a cyclical fashion, with each cycle adding one nucleoside to the growing chain, which is covalently attached to a solid support (e.g., controlled pore glass, CPG).[27]

Protocol: The Detritylation Step

This step is critical for initiating a new round of chain elongation. Its success dictates the overall yield of the full-length product.

-

Objective: To quantitatively remove the 5'-DMT group from the terminal nucleoside of the growing chain, exposing the 5'-hydroxyl for the subsequent coupling reaction.

-

Reagents:

-

Anhydrous Acetonitrile (for washing).

-

Detritylation Solution: Typically 3% Trichloroacetic Acid (TCA) or 3-10% Dichloroacetic Acid (DCA) in an anhydrous solvent like Dichloromethane (DCM) or Toluene.[10]

-

-

Procedure (Automated Synthesizer): a. Pre-Wash: The synthesis column containing the solid-supported oligonucleotide is washed with anhydrous acetonitrile to remove residual reagents and moisture from the previous cycle. b. Detritylation: The detritylation solution is passed through the column for a programmed duration (e.g., 60-180 seconds).[10] The eluent, containing the cleaved DMT cation, turns a distinct orange color. The intensity of this color is measured by an in-line spectrophotometer to assess the efficiency of the previous coupling step. c. Post-Wash: The column is thoroughly washed with anhydrous acetonitrile to completely remove all traces of acid.

-

Self-Validation and Causality: This washing step is crucial. Any residual acid will neutralize the activator in the subsequent coupling step, preventing chain elongation and leading to failure sequences.[10] The choice between TCA and DCA is a balance; TCA is faster but carries a higher risk of depurination (especially of adenosine), while DCA is milder but requires a longer reaction time.[10] This choice is optimized based on the sequence and scale of the synthesis.

Conclusion

5'-O-(4,4'-Dimethoxytrityl)-2'-O-methyl-2-thiouridine is a sophisticated and indispensable chemical tool. It represents a convergence of synthetic organic chemistry and molecular biology, providing a ready-to-use building block that addresses multiple challenges in oligonucleotide therapeutics simultaneously. The DMT group enables high-fidelity automated synthesis, the 2'-O-methyl modification provides essential stability against enzymatic degradation, and the 2-thiouridine core helps modulate the biological response to the therapeutic molecule. As the field of nucleic acid medicine advances, the design and application of such multi-functional monomers will continue to be a key driver of innovation, enabling the development of safer and more effective treatments for a wide range of diseases.

References

- Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis.

-

Verma, S., & Eckstein, F. (2003). Novel phosphoramidite building blocks in synthesis and applications toward modified oligonucleotides. Current Organic Chemistry, 7(7), 643-662. [Link]

- BOC Sciences. (n.d.). Incorporating Modified Nucleotides with Phosphoramidites.

-

Qin, S., et al. (2022). The Pivotal Role of Chemical Modifications in mRNA Therapeutics. Frontiers in Cell and Developmental Biology, 10, 901510. [Link]

- BOC Sciences. (n.d.). Beyond the Basics: Specialized Applications of Nucleoside Phosphoramidite Chemistry.

-

Gehrke, C. W., & Kuo, K. C. T. (Eds.). (1989). Analytical Methods for Major and Modified Nucleosides - HPLC, GC, MS, NMR, UV and FT-IR. Elsevier Science. [Link]

- Kafle, S., & Shrestha, D. (2023). The pivotal role of uridine modifications in the development of mRNA technology. Journal of Medical Science, 2(1), 1-6.

-

Wikipedia. (n.d.). Nucleoside phosphoramidite. [Link]

- Agris, P. F., et al. (2015). The pivotal role of uridine modifications in the development of mRNA technology. Journal of Medical Science.

- Reddy, M. P., et al. (2000). Methods for removing dimethoxytrityl groups from oligonucleotides. U.S.

- Creative Biolabs. (n.d.).

- Reddy, M. P., et al. (2000). Methods for removing dimethoxytrityl groups from oligonucleotides.

-

Leszczynska, G., et al. (2015). Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys. Nucleic Acids Research, 43(18), 8940–8953. [Link]

-

Radkov, A. (2022). Nucleoside analysis with high performance liquid chromatography (HPLC). protocols.io. [Link]

- Benchchem. (n.d.). Protocol for 5'-O-Dimethoxytrityl (DMT) Group Removal in RNA Synthesis.

-

Chan, C. T., et al. (2023). HPLC Analysis of tRNA-Derived Nucleosides. Current Protocols, 3, e789. [Link]

- BOC Sciences. (n.d.). Comprehensive Guide to Oligonucleotide Synthesis Using the Phosphoramidite Method.

- The Pharma Innovation Journal. (2023).

-

Kumar, P., et al. (2006). 4,4'-Dimethoxytrityl group derived from secondary alcohols: are they removed slowly under acidic conditions? Nucleosides, Nucleotides & Nucleic Acids, 25(3), 351-356. [Link]

- LGC Biosearch Technologies. (2024). Know your oligo mod: 2ʹ-MOE.

- Gene Link. (n.d.).

- HELIX Chromatography. (n.d.).

-

Unknown. (n.d.). Synthesis of Modified Oligonucleotides for Site-Directed RNA Editing. eScholarship.org. [Link]

-

PubChem. (n.d.). 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxythymidine-3'-(methyl-N,N-diisopropyl)phosphoramidite. [Link]

-

Kumar, R. K., & Davis, D. R. (2000). Synthesis and properties of 2'-O-methyl-2-thiouridine and oligoribonucleotides containing 2'-O-methyl-2-thiouridine. Bioorganic & Medicinal Chemistry Letters, 10(15), 1641-1644. [Link]

- Integrated DNA Technologies. (2023).

-

Wang, Y., et al. (2014). Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group. Current Protocols in Nucleic Acid Chemistry, 58, 1.29.1-1.29.13. [Link]

- Biosynth. (2023). 2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics.

- BOC Sciences. (n.d.).

-

ResearchGate. (n.d.). Synthesis of X2‐phosphoramidite (5). DMTrCl: 4,4′‐dimethoxytrityl.... [Link]

- Wiley-VCH. (2021).

-

Wikipedia. (n.d.). Dimethoxytrityl. [Link]

-

BioHippo. (n.d.). 5'-O-(4,4'-Dimethoxytrityl)-2'-O-Methyl uridine. [Link]

-

ResearchGate. (n.d.). Generic structure of 5 -O-(4,4 -dimethoxytrity1)-2 -O-(tert-butyldimethylsilyl) ribonucleoside 3. [Link]

- Usman, N., et al. (1987). Synthesis and characterization of N,O-protected ribophosphoesters for applications in oligonucleotide synthesis. Tetrahedron, 43(15), 3469-3479.

-

J&K Scientific. (n.d.). 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyuridine. [Link]

-

Kumar, R. K., et al. (2003). Process development for the synthesis of 5'-O-(4,4'-dimethoxytrityl)-N2-isobutyryl-2'-O-(2-methoxyethyl)-guanosine--a potential precursor for the second generation antisense oligonucleotides: an improved process for the preparation of 2'-O-alkyl-2,6-diaminopurine riboside. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1327-1330. [Link]

- MySkinRecipes. (n.d.). 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine.

Sources

- 1. Beyond the Basics: Specialized Applications of Nucleoside Phosphoramidite Chemistry - WUHU HUAREN SCIENCE AND TECHNOLOGY CO., LTD. [huarenscience.com]

- 2. Novel phosphoramidite building blocks in synthesis and applications toward modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Thiouridine Modification Service - Creative Biolabs [mrna.creative-biolabs.com]

- 5. blog.biosearchtech.com [blog.biosearchtech.com]

- 6. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 7. 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine [myskinrecipes.com]

- 9. US6399765B1 - Methods for removing dimethoxytrityl groups from oligonucleotides - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2'-O methyl U Oligo Modifications from Gene Link [genelink.com]

- 12. The Pivotal Role of Chemical Modifications in mRNA Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jms.ump.edu.pl [jms.ump.edu.pl]

- 15. Synthesis and properties of 2'-O-methyl-2-thiouridine and oligoribonucleotides containing 2'-O-methyl-2-thiouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ebiohippo.com [ebiohippo.com]

- 17. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 18. Analytical Methods for Major and Modified Nucleosides - HPLC, GC, MS, NMR, UV and FT-IR, Volume 45A - 1st Edition | Elsevier Shop [shop.elsevier.com]

- 19. protocols.io [protocols.io]

- 20. HPLC Analysis of tRNA‐Derived Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 21. thepharmajournal.com [thepharmajournal.com]

- 22. helixchrom.com [helixchrom.com]

- 23. Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Preparation of DNA Containing 5-Hydroxymethyl-2′-Deoxycytidine Modification Through Phosphoramidites with TBDMS as 5-Hydroxymethyl Protecting Group - PMC [pmc.ncbi.nlm.nih.gov]

- 25. chemie.uni-wuerzburg.de [chemie.uni-wuerzburg.de]

- 26. ias.ac.in [ias.ac.in]

- 27. twistbioscience.com [twistbioscience.com]

Physicochemical properties of 2'-O-methyl-2-thiouridine

An In-Depth Technical Guide to the Physicochemical Properties of 2'-O-methyl-2-thiouridine (s²Um)

Abstract

Modified nucleosides are fundamental to the structural diversity and functional capacity of RNA, playing critical roles in everything from tRNA decoding to the thermal stability of extremophile genomes. Among these, 2'-O-methyl-2-thiouridine (s²Um) is a fascinating dual-modification that imparts unique physicochemical properties essential for its biological functions and therapeutic potential. This guide provides a detailed exploration of s²Um, synthesizing data from nuclear magnetic resonance (NMR), UV-Vis spectroscopy, and thermodynamic studies. We will dissect the structural basis for its conformational rigidity, the thermodynamic consequences for RNA duplex stability, and the practical methodologies for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of s²Um's molecular behavior.

Introduction and Biological Significance

2'-O-methyl-2-thiouridine (s²Um) is a post-transcriptionally modified nucleoside found in the transfer RNA (tRNA) of thermophilic bacteria and archaea.[1] Its structure is unique, featuring two distinct modifications on the same uridine residue: a methyl group at the 2'-hydroxyl position of the ribose sugar and a sulfur atom replacing the oxygen at the C2 position of the uracil base.

These modifications are not merely decorative; they are critical for cellular function under extreme conditions. The 2-thio modification is known to enhance the stability of tRNA, while the 2'-O-methylation further rigidifies the sugar's conformation.[2][3] This dual modification contributes significantly to the thermal stability of tRNA, preventing its denaturation at high temperatures.[4] Functionally, s²Um, particularly when located at the wobble position of the tRNA anticodon, enhances codon recognition fidelity. It strongly favors pairing with adenosine (A) while destabilizing "wobble" pairing with guanosine (G), ensuring a more precise translation of the genetic code.[1][5] This heightened selectivity is a direct consequence of the unique electronic and steric properties conferred by the sulfur and methyl groups.

Molecular Structure and Conformational Dynamics

The key to s²Um's function lies in its distinct conformational preferences. Unlike the flexible ribose sugar in standard ribonucleosides, which exists in an equilibrium between C2'-endo and C3'-endo puckers, the ribose of s²Um is strongly biased towards the C3'-endo conformation.[2][6][7]

This preference is driven by two factors:

-

The 2'-O-methyl group: The bulky methyl group creates steric hindrance that disfavors the C2'-endo conformation, pushing the equilibrium towards C3'-endo.[3][8]

-

The 2-thio group: The larger van der Waals radius of sulfur compared to oxygen increases steric repulsion between the base and the 2'-hydroxyl group, further stabilizing the C3'-endo pucker.[2][3]

The C3'-endo conformation is the hallmark of A-form RNA helices. By "pre-organizing" the nucleoside into this conformation, s²Um reduces the entropic penalty of forming a duplex, a crucial factor in its thermodynamic stabilization of RNA.[5][9]

Synthesis and Characterization

The study and application of s²Um require its chemical synthesis and incorporation into oligonucleotides. This is typically achieved through phosphoramidite chemistry, a standard method for solid-phase oligonucleotide synthesis. A phosphoramidite building block of s²Um is first synthesized, which can then be used in automated synthesizers.[10]

Special care must be taken during the oxidation step. The thiocarbonyl group is sensitive to standard oxidizing agents like iodine, which can lead to desulfurization or other side reactions.[11] Milder oxidation conditions are therefore required to preserve the integrity of the 2-thio modification.[11]

Workflow: Post-Synthesis Characterization

Post-synthesis, the purity and identity of the s²Um-containing oligonucleotide must be rigorously verified.

Physicochemical Properties: A Quantitative View

The dual modifications of s²Um result in a unique set of physicochemical properties that are critical for its function.

| Property | Value / Description | Significance |

| Molecular Formula | C₁₀H₁₄N₂O₅S | Basic chemical identity.[12] |

| Molecular Weight | 274.29 g/mol | Used for mass spectrometry verification.[12] |

| Conformation | Strongly C3'-endo | Pre-organizes the strand for A-form duplex formation, reducing the entropic cost of binding.[2][13] |

| Base Pairing | High fidelity for Adenine (A) | Destabilizes U:G wobble pairs, increasing translational accuracy.[1] |

| Nuclease Resistance | Enhanced | The 2'-O-methyl group provides steric hindrance against many endo- and exonucleases, increasing oligonucleotide lifetime in biological systems.[14] |

| Lipophilicity | Increased relative to Uridine | While specific logP data for the monomer is scarce, modifications like 2'-O-methylation generally increase lipophilicity, which can influence cellular uptake.[15][16] |

Thermodynamic Stability of s²Um-Containing Duplexes

One of the most significant consequences of the s²Um modification is the enhanced thermal stability of RNA duplexes. This is quantified by the melting temperature (Tm), the temperature at which 50% of the duplex dissociates.

UV melting experiments have consistently shown that substituting a U:A base pair with an s²Um:A pair significantly increases the duplex Tm.[1][5] This stabilization is context-dependent but is a robust feature of the modification. In contrast, the incorporation of s²Um opposite a guanine residue leads to significant destabilization compared to a standard U:G wobble pair.[1]

| Duplex Context | Modification | ΔTm (°C) vs. Unmodified | Reference |

| RNA:RNA Duplex (s²Um:A) | Single s²U substitution | +11.7 °C | [17] |

| RNA:RNA Duplex (s²Um:A) | Fully modified strand | Thermally very stable (>96°C) | [18] |

| RNA:DNA Duplex (s²Um:A) | Single s²Um substitution | Increased stability | [1] |

| RNA:RNA Duplex (s²Um:G) | Single s²Um substitution | Much lower stability than U:G | [1] |

Note: ΔTm values are highly sequence- and buffer-dependent. The values presented are illustrative of the modification's effect.

Experimental Protocols

Protocol: Thermal Denaturation (Tm) Analysis by UV-Vis Spectroscopy

This protocol outlines the determination of the melting temperature of an s²Um-modified oligonucleotide hybridized to its complementary strand.

Objective: To determine the thermal stability (Tm) of an RNA duplex.[14]

Methodology:

-

Sample Preparation:

-

Anneal the s²Um-modified RNA oligonucleotide with its complementary RNA strand in a 1:1 molar ratio.

-

Use a buffer solution appropriate for nucleic acids, typically containing 100 mM NaCl, 10 mM sodium phosphate, and 0.1 mM EDTA, at a pH of 7.0.[19]

-

Prepare samples to a final duplex concentration of 2-4 µM.

-

-

Instrumentation:

-

Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

-

Measurement:

-

Place the sample cuvette in the spectrophotometer and allow it to equilibrate at a low starting temperature (e.g., 20°C).

-

Monitor the absorbance of the sample at 260 nm.

-

Increase the temperature in a slow, linear ramp (e.g., 0.5-1.0°C per minute) from the starting temperature to a high denaturation temperature (e.g., 95°C).[14]

-

Record the absorbance at each temperature interval.

-

-

Data Analysis:

-

Plot the absorbance at 260 nm as a function of temperature. This will generate a sigmoidal melting curve.

-

The melting temperature (Tm) is determined as the temperature corresponding to the maximum of the first derivative of this curve. This point represents the midpoint of the transition from double-stranded to single-stranded RNA.

-

Protocol: Mass Verification by MALDI-TOF Mass Spectrometry

Objective: To confirm the molecular weight of the synthesized s²Um-containing oligonucleotide.

Methodology:

-

Matrix Preparation:

-

Prepare a saturated solution of a suitable matrix, such as 3-hydroxypicolinic acid (3-HPA), in a 50:50 acetonitrile:water solution.

-

-

Sample Preparation:

-

Dilute the purified oligonucleotide sample to a concentration of approximately 10-20 pmol/µL in nuclease-free water.

-

-

Spotting:

-

On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry slightly.

-

Spot 1 µL of the oligonucleotide sample directly onto the matrix spot.

-

Allow the co-crystallized spot to dry completely at room temperature.

-

-

Data Acquisition:

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire the mass spectrum in negative-ion linear mode, which is optimal for oligonucleotides.

-

Calibrate the instrument using a known oligonucleotide standard of a similar mass range.

-

-

Data Analysis:

-

Compare the observed mass of the major peak [M-H]⁻ with the calculated theoretical mass of the s²Um-containing oligonucleotide. The values should agree within the instrument's mass accuracy tolerance.[11]

-

Conclusion for the Field

2'-O-methyl-2-thiouridine is a prime example of how subtle atomic substitutions can have profound effects on the physicochemical properties of macromolecules. Its ability to enforce a rigid C3'-endo conformation simultaneously enhances thermal stability and base-pairing fidelity. For drug development professionals, particularly in the field of antisense and siRNA therapeutics, s²Um offers a valuable tool. The combined benefits of enhanced duplex stability and intrinsic nuclease resistance from the 2'-O-methyl group make it an attractive modification for designing potent and durable oligonucleotide-based drugs.[10][14] Understanding the fundamental principles laid out in this guide—the interplay between structure, conformation, and thermodynamics—is essential for the rational design of next-generation RNA therapeutics.

References

-

Shohda, K., et al. (2000). Synthesis and properties of 2'-O-methyl-2-thiouridine and oligoribonucleotides containing 2'-O-methyl-2-thiouridine. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Shohda, K., et al. (2000). Synthesis and properties of oligonucleotides containing 2′-O methyl-2-thiouridine. Nucleic Acids Symposium Series. [Link]

-

Egli, M., et al. (2005). A Conformational Transition in the Structure of a 2′-Thiomethyl-Modified DNA Visualized at High Resolution. Angewandte Chemie. [Link]

-

Varghese, R. T., & Sheng, J. (2015). Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization. Nucleic Acids Research. [Link]

-

Saha, M., & Pal, S. (2018). Effect of 2-thiouridine on RNA Conformation. arXiv. [Link]

-

Stetsenko, D. A., et al. (2024). Influence of Combinations of Lipophilic and Phosphate Backbone Modifications on Cellular Uptake of Modified Oligonucleotides. Molecules. [Link]

-

Shigi, N. (2014). Biosynthesis and functions of sulfur modifications in tRNA. Frontiers in Genetics. [Link]

-

Kumar, R. K., & Davis, D. R. (1997). Synthesis and Studies on the Effect of 2-Thiouridine and 4-Thiouridine on Sugar Conformation and RNA Duplex Stability. Nucleic Acids Research. [Link]

-

Stetsenko, D. A., et al. (2024). Influence of Combinations of Lipophilic and Phosphate Backbone Modifications on Cellular Uptake of Modified Oligonucleotides. PMC. [Link]

-

Varghese, R. T., & Sheng, J. (2015). Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization. Oxford Academic. [Link]

-

Agris, P. F. (2015). Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function. PMC. [Link]

-

Sochacka, E., et al. (2015). Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys. PMC. [Link]

-

Yokoyama, S., et al. (1979). 1H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs. PMC. [Link]

-

Armengod, M. E., et al. (2014). 2-Thiouridine formation in Escherichia coli: a critical review. Journal of Bacteriology. [Link]

-

Kirpekar, F., et al. (2000). Detection of pseudouridine and other modifications in tRNA by cyanoethylation and MALDI mass spectrometry. PMC. [Link]

-

Stetsenko, D. A., et al. (2024). Influence of Combinations of Lipophilic and Phosphate Backbone Modifications on Cellular Uptake of Modified Oligonucleotides. ResearchGate. [Link]

-

Stetsenko, D. A., et al. (2023). (PDF) Influence of Combinations of Lipophilic and Phosphate Backbone Modifications on Cellular Uptake of Modified Oligonucleotides. ResearchGate. [Link]

-

Sipa, K., et al. (2007). Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA. PMC. [Link]

-

Wikipedia. 2'-O-methylation. Wikipedia. [Link]

-

D'Souza, S., et al. (2021). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research. [Link]

-

Armengod, M. E., et al. (2019). Biosynthesis of Sulfur-Containing tRNA Modifications: A Comparison of Bacterial, Archaeal, and Eukaryotic Pathways. MDPI. [Link]

-

Choi, J., et al. (2018). 2′-O-methylation in mRNA disrupts tRNA decoding during translation elongation. Nature Communications. [Link]

-

Hakura, S., et al. (2010). Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes. PMC. [Link]

-

Kumar, R. K., & Davis, D. R. (1997). Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability. PMC. [Link]

-

Kirpekar, F., et al. (2002). Detection of pseudouridine and other modifications in tRNA by cyanoethylation and MALDI mass spectrometry. Nucleic Acids Research. [Link]

Sources

- 1. Synthesis and properties of 2'-O-methyl-2-thiouridine and oligoribonucleotides containing 2'-O-methyl-2-thiouridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Chemical and Conformational Diversity of Modified Nucleosides Affects tRNA Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of Sulfur-Containing tRNA Modifications: A Comparison of Bacterial, Archaeal, and Eukaryotic Pathways [mdpi.com]

- 5. Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Conformational Transition in the Structure of a 2′-Thiomethyl-Modified DNA Visualized at High Resolution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. impb.ru [impb.ru]

- 8. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. Chemical synthesis of the 5-taurinomethyl(-2-thio)uridine modified anticodon arm of the human mitochondrial tRNALeu(UUR) and tRNALys - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2'-O-methyl-2-thiouridine | 113886-72-9 [chemicalbook.com]

- 13. 1H NMR studies on the conformational characteristics of 2-thiopyrimidine nucleotides found in transfer RNAs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Influence of Combinations of Lipophilic and Phosphate Backbone Modifications on Cellular Uptake of Modified Oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Influence of Combinations of Lipophilic and Phosphate Backbone Modifications on Cellular Uptake of Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of the 2'-O-methyl Group in Oligonucleotide Stability

Abstract

In the landscape of oligonucleotide therapeutics, chemical modifications are not merely advantageous; they are fundamental to clinical viability. Among the arsenal of modifications, the 2'-O-methyl (2'-OMe) group stands out for its profound impact on the stability and efficacy of oligonucleotide-based drugs, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). This guide provides a comprehensive exploration of the 2'-O-methyl modification, delving into its core functions, the mechanistic principles governing its effects, and the practical methodologies for its evaluation. We will dissect how this seemingly simple addition of a methyl group to the ribose sugar dramatically enhances nuclease resistance, modulates hybridization affinity, and influences the innate immune response, thereby offering a critical tool for the rational design of next-generation nucleic acid therapeutics.

Introduction: The Imperative for Chemical Modification in Oligonucleotide Therapeutics

Unmodified oligonucleotides are inherently fragile in biological systems, rapidly degraded by a ubiquitous army of nucleases. This enzymatic onslaught renders them ineffective for most therapeutic applications, which demand sustained presence and activity. To overcome this critical limitation, a variety of chemical modifications have been developed to bolster their stability. These modifications can be broadly categorized into alterations of the phosphate backbone, the sugar moiety, and the nucleobases themselves.

The 2'-O-methyl modification, a second-generation advancement, involves the addition of a methyl group to the 2'-hydroxyl of the ribose sugar.[1] This modification is a cornerstone of modern oligonucleotide design, often used in conjunction with other modifications like the phosphorothioate (PS) backbone to create a synergistic effect of enhanced stability and improved therapeutic index.[1][2]

The Multifaceted Role of the 2'-O-Methyl Group

The introduction of a 2'-O-methyl group imparts several crucial properties to an oligonucleotide, each contributing to its overall stability and therapeutic potential.

Enhanced Nuclease Resistance: A Shield Against Degradation

The primary and most celebrated function of the 2'-O-methyl group is its ability to confer significant resistance to nuclease degradation.[3][] Nucleases, particularly ribonucleases (RNases), often recognize and cleave phosphodiester bonds adjacent to a 2'-hydroxyl group. The methylation of this group provides a steric hindrance, effectively blocking the enzymatic machinery from accessing the cleavage site.[5] This protection is critical for in vivo applications where oligonucleotides are exposed to a high concentration of nucleases in serum and within cells.[6]

The combination of 2'-O-methyl modifications with a phosphorothioate backbone, where a non-bridging oxygen in the phosphate linkage is replaced by sulfur, creates a highly robust oligonucleotide that can withstand enzymatic attack for extended periods.[3][7] While phosphorothioates alone provide substantial nuclease resistance, the addition of 2'-O-methyl groups can further enhance this effect and mitigate some of the non-specific protein binding and potential toxicity associated with PS-only oligonucleotides.[1][7]

Mechanism of Nuclease Resistance

Caption: A generalized workflow for the synthesis and stability evaluation of 2'-O-methylated oligonucleotides.

Experimental Protocols for Stability Assessment

To empirically validate the stabilizing effects of the 2'-O-methyl modification, a series of well-defined experimental protocols are essential.

Protocol for Nuclease Degradation Assay

This protocol provides a method to assess the stability of oligonucleotides in the presence of serum, which contains a complex mixture of nucleases.

Materials:

-

2'-O-methylated and unmodified control oligonucleotides (resuspended in nuclease-free water to a stock concentration of 200 µM).

-

Fetal Bovine Serum (FBS).

-

Nuclease-free water.

-

1.5 mL microcentrifuge tubes.

-

Loading buffer (e.g., formamide with 0.5x TBE).

-

Polyacrylamide gel (e.g., 10-20%, denaturing).

-

Gel electrophoresis system and power supply.

-

Nucleic acid stain (e.g., SYBR Gold).

-

Gel imaging system.

Methodology:

-

Reaction Setup: For each time point (e.g., 0, 1, 4, 8, 24 hours), combine 6 µL of the 2 µM working solution of the oligonucleotide with 6 µL of FBS in a microcentrifuge tube. [8]2. Incubation: Incubate the reactions at 37°C for the designated time points.

-

Sample Preparation for Electrophoresis: At the end of each incubation period, stop the reaction by adding 12 µL of loading buffer. [8]4. Denaturation: Heat the samples at 65°C for 6 minutes, then immediately transfer to ice for 5 minutes. [8]5. Gel Electrophoresis: Load the samples onto the polyacrylamide gel and run at a constant voltage (e.g., 100 V) for an appropriate duration (e.g., 80 minutes). [8]6. Staining and Visualization: Stain the gel with a nucleic acid stain and visualize using a gel imaging system.

-

Analysis: Compare the intensity of the full-length oligonucleotide band at different time points for the modified and unmodified sequences. The disappearance of the band over time indicates degradation.

Protocol for Thermal Melt Analysis (Tm Determination)

This protocol outlines the determination of the melting temperature of an oligonucleotide duplex using a UV-Vis spectrophotometer with a temperature controller.

Materials:

-

2'-O-methylated oligonucleotide and its complementary strand (resuspended in nuclease-free water).

-

Annealing buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.0). [9]* UV-Vis spectrophotometer with a thermostatted cell holder.

-

Quartz cuvettes.

Methodology:

-

Duplex Formation: Combine equimolar amounts of the oligonucleotide and its complement in annealing buffer to the desired final concentration (e.g., 1 µM).

-

Annealing: Heat the solution to 95°C for 5 minutes and then allow it to cool slowly to room temperature to ensure proper duplex formation. [10]3. Spectrophotometer Setup: Place the annealed duplex solution in a quartz cuvette and place it in the spectrophotometer.

-

Data Acquisition: Monitor the absorbance at 260 nm as the temperature is increased at a controlled rate (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C). [9]5. Tm Calculation: The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands. This is determined by finding the maximum of the first derivative of the melting curve.

Conclusion and Future Perspectives

The 2'-O-methyl modification is a powerful and versatile tool in the design of oligonucleotide therapeutics. Its ability to confer nuclease resistance, enhance binding affinity, and modulate the innate immune response has been instrumental in the development of several approved and investigational drugs. [2][11]As our understanding of the intricate interplay between chemical modifications and biological systems deepens, we can anticipate the development of even more sophisticated and effective oligonucleotide-based therapies. The continued exploration of novel 2'-O-modifications and their strategic placement within an oligonucleotide will undoubtedly pave the way for next-generation therapeutics with improved safety and efficacy profiles.

References

-

Synoligo. (2025, January 4). Nuclease Resistance Modifications. Retrieved from [Link]

-

Mishra, S., & Pandey, V. N. (2014). Interplay of LNA and 2'-O-methyl RNA in the structure and thermodynamics of RNA hybrid systems: a molecular dynamics study using the revised AMBER force field and comparison with experimental results. Biochemistry, 53(10), 1637–1651. [Link]

-

Iversen, P. L., & Gleave, M. E. (2000). 2'-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro. Nucleic Acids Research, 28(14), 2732–2739. [Link]

-

Semantic Scholar. (n.d.). Effects of 2′-O-Modifications on RNA Duplex Stability. Retrieved from [Link]

-

Iyer, R. P., Yu, D., & Agrawal, S. (1995). Synthesis and hybridization properties of oligonucleotides containing 2'-O-modified ribonucleotides. Nucleic Acids Research, 23(22), 4499–4505. [Link]

-

Amerigo Scientific. (n.d.). 2' & 3' -O-Methyl RNA Synthesis. Retrieved from [Link]

-

Lönnberg, H. (2017). Synthesis of Aminoglycoside-2′-O-Methyl Oligoribonucleotide Fusions. Molecules, 22(12), 2097. [Link]

-

Jung, S., et al. (2020). Oligoribonucleotides with 2′-O-ribose methylation activate TLR8. ResearchGate. Retrieved from [Link]

-

Kimsey, I. J., et al. (2018). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 46(12), 6296–6307. [Link]

-

Biosynthesis. (2023, August 7). 2'-O-NMA phosphoramidites enable the synthesis of RNA mimics useful for antisense therapeutics. Retrieved from [Link]

-

Abdelaal, E., et al. (2024). Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes. Journal of Visualized Experiments, (198), e65509. [Link]

-

Mishra, S., & Pandey, V. N. (2014). Understanding the effect of locked nucleic acid and 2'-O-methyl modification on the hybridization thermodynamics of a miRNA-mRNA pair in the presence and absence of AfPiwi protein. Biochemistry, 53(10), 1637–1651. [Link]

-

Di J., et al. (2024). Sequence- and Structure-Dependent Cytotoxicity of Phosphorothioate and 2'-O-Methyl Modified Single-Stranded Oligonucleotides. ResearchGate. Retrieved from [Link]

-

Hamm, S., et al. (2010). 2′-O-Methylation within Bacterial RNA Acts as Suppressor of TLR7/TLR8 Activation in Human Innate Immune Cells. PLoS ONE, 5(10), e13680. [Link]

-

Roberts, T. C., et al. (2016). RNA therapeutics: Beyond RNA interference and antisense oligonucleotides. Pharmacology & Therapeutics, 164, 137–149. [Link]

-

Rimbach, K., et al. (2017). Identification of an optimized 2′-O-methylated trinucleotide RNA motif inhibiting Toll-like receptors 7 and 8. RNA, 23(3), 324–334. [Link]

-

Durbin, A. F., et al. (2018). Double methylation of tRNA-U54 to 2′-O-methylthymidine (Tm) synergistically decreases immune response by Toll-like receptor 7. Nucleic Acids Research, 46(18), 9675–9685. [Link]

-

Østergaard, M. E., et al. (2018). Effect of 2′-O-methyl/thiophosphonoacetate-modified antisense oligonucleotides on huntingtin expression in patient-derived cells. Nucleic Acid Therapeutics, 28(4), 213–220. [Link]

-

Tedeschi, N. D., et al. (2000). Structural properties of DNA:RNA duplexes containing 2′-O-methyl and 2′-S-methyl substitutions: a molecular dynamics investigation. Nucleic Acids Research, 28(13), 2575–2585. [Link]

-

Creative Biolabs. (n.d.). DNA/2'-O-Methyl RNA Chimera Modification Service. Retrieved from [Link]

-

Mingaleeva, R., et al. (2023). Development of 2′-O-Methyl and LNA Antisense Oligonucleotides for SMN2 Splicing Correction in SMA Cells. International Journal of Molecular Sciences, 24(22), 16405. [Link]

-

Motorin, Y., & Helm, M. (2011). Detection and Analysis of RNA Ribose 2′-O-Methylations: Challenges and Solutions. International Journal of Molecular Sciences, 12(9), 6046–6059. [Link]

-

Jackson, A. L., & Linsley, P. S. (2010). Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media. RNA, 16(12), 2534–2538. [Link]

-

Ayadi, L., et al. (2019). RNA 2′-O-Methylation (Nm) Modification in Human Diseases. International Journal of Molecular Sciences, 20(17), 4083. [Link]

-

Eigenbrod, T., & Dalpke, A. H. (2019). RNA Modifications Modulate Activation of Innate Toll-Like Receptors. Journal of Innate Immunity, 11(3), 209–220. [Link]

-

Jackson, A. L., et al. (2006). Small interfering RNAs containing full 2′-O-methylribonucleotide-modified sense strands display Argonaute2/eIF2C2-dependent activity. RNA, 12(7), 1197–1205. [Link]

-

Masaki, Y., et al. (2018). Application of 2′-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides. Nucleic Acid Therapeutics, 28(5), 303–310. [Link]

-

Zhang, H., et al. (2021). Molecular mechanism of RNase R substrate sensitivity for RNA ribose methylation. Nucleic Acids Research, 49(8), 4684–4697. [Link]

-

Oligonucleotide Therapeutics Society. (n.d.). Application of 2'-O-(2-N-Methylcarbamoylethyl) Nucleotides in RNase H-Dependent Antisense Oligonucleotides. Retrieved from [Link]

-

TA Instruments. (n.d.). Rapid Thermal Stability Screening of Oligonucleotides Using the TA Instruments RS-DSC. Retrieved from [Link]

-

ResearchGate. (2024, March 26). (PDF) 2'-O-Methylation (Nm) in RNA: Progress, Challenges, and Future Directions. Retrieved from [Link]

-

Brown, T., et al. (2004). Monitoring denaturation behaviour and comparative stability of DNA triple helices using oligonucleotide± gold nanoparticle conjugates. Nucleic Acids Research, 32(12), 3669–3675. [Link]

-

Erales, J., & Marchand, V. (2018). 2′-O-Methylation of Ribosomal RNA: Towards an Epitranscriptomic Control of Translation?. Genes, 9(10), 493. [Link]

-

Bio-Synthesis. (2014, June 25). Melting Temperature (Tm) Calculation for BNA Oligonucleotides. Retrieved from [Link]

-

Protheragen. (n.d.). Stability Testing of Oligonucleotide Drugs. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Gene Link - Duplex Stability and Nuclease Resistance 2' O methyl RNA oligonucleotides [genelink.com]

- 5. synoligo.com [synoligo.com]

- 6. Nuclease Resistance Design and Protocols [genelink.com]

- 7. 2′-O-methyl-modified phosphorothioate antisense oligonucleotides have reduced non-specific effects in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Rapid Thermal Stability Screening of Oligonucleotides Using the TA Instruments RS-DSC - TA Instruments [tainstruments.com]

- 10. Preparing and Evaluating the Stability of Therapeutically Relevant Oligonucleotide Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

A Technical Guide to the Spectral Properties of 5'-O-DMT-2'-O-methyl-2-thiouridine: A Cornerstone for Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Modified Nucleosides in Therapeutic Oligonucleotides

The landscape of modern therapeutics is increasingly shaped by the development of oligonucleotide-based drugs. These synthetic strands of nucleic acids offer the potential to target diseases at their genetic roots. Central to the success of these therapies is the use of chemically modified nucleosides, which enhance stability, binding affinity, and nuclease resistance. Among these, 5'-O-DMT-2'-O-methyl-2-thiouridine stands out as a key building block. Its unique combination of a 5'-O-dimethoxytrityl (DMT) protecting group, a 2'-O-methyl modification, and a 2-thiouracil base imparts desirable properties to synthetic RNA.

This in-depth technical guide provides a comprehensive overview of the spectral properties of 5'-O-DMT-2'-O-methyl-2-thiouridine, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). As a Senior Application Scientist, the aim is to not only present the data but also to explain the underlying principles and experimental considerations, empowering researchers to confidently characterize this vital compound.

Molecular Structure and Key Modifications

Understanding the spectral data begins with a clear picture of the molecule's structure. Three key modifications distinguish this compound from a standard uridine nucleoside:

-

5'-O-Dimethoxytrityl (DMT) Group: A bulky, acid-labile protecting group attached to the 5'-hydroxyl of the ribose sugar. This group is essential for solid-phase oligonucleotide synthesis, as it allows for the stepwise addition of nucleotide monomers.[1] Its presence is a dominant feature in the NMR spectrum.

-

2'-O-methyl Group: The methylation of the 2'-hydroxyl group of the ribose enhances the nuclease resistance of the resulting oligonucleotide and favors an A-form helical conformation, which can increase binding affinity to target RNA.[2]

-

2-thiouridine Base: The replacement of the oxygen atom at the C2 position of the uracil base with a sulfur atom. This modification is known to stabilize U:A base pairs and can influence the conformational properties of the sugar pucker.[2][3]

Below is a diagram illustrating the chemical structure of 5'-O-DMT-2'-O-methyl-2-thiouridine.

Caption: Chemical structure of 5'-O-DMT-2'-O-methyl-2-thiouridine.

Mass Spectrometry Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful technique for the characterization of modified nucleosides due to its soft ionization nature, which minimizes fragmentation and allows for the accurate determination of the molecular weight.

Experimental Protocol: ESI-MS

-

Sample Preparation: Dissolve a small amount of 5'-O-DMT-2'-O-methyl-2-thiouridine in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 10-50 µM.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

-

Ionization Mode: Positive ion mode is typically preferred for the analysis of DMT-containing nucleosides, as the DMT group can readily be protonated.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to detect the protonated molecule [M+H]⁺.

Expected Mass Spectrum and Fragmentation Pattern

The calculated monoisotopic mass of 5'-O-DMT-2'-O-methyl-2-thiouridine (C₃₁H₃₄N₂O₇S) is approximately 594.21 g/mol . Therefore, the primary ion observed in the positive ion mode ESI-MS spectrum will be the protonated molecule [M+H]⁺ at an m/z of approximately 595.22.

Tandem mass spectrometry (MS/MS) can be employed to further confirm the structure by analyzing the fragmentation pattern. The most characteristic fragmentation is the cleavage of the glycosidic bond and the loss of the DMT group.[4]

Table 1: Predicted Major Ions in ESI-MS and MS/MS of 5'-O-DMT-2'-O-methyl-2-thiouridine

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₃₁H₃₅N₂O₇S⁺ | 595.22 | Protonated molecular ion |

| [M-DMT]⁺ | C₁₀H₁₃N₂O₇S⁺ | 293.05 | Loss of the DMT group (C₂₁H₁₉O₂) |

| [DMT]⁺ | C₂₁H₁₉O₂⁺ | 303.14 | The dimethoxytrityl cation |

| [Base+H]⁺ | C₅H₅N₂OS⁺ | 141.01 | Protonated 2-thiouracil base |

The following diagram illustrates the primary fragmentation pathway.

Caption: Key fragmentation pathways in ESI-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of modified nucleosides, providing information about the connectivity and spatial arrangement of atoms.[5] For 5'-O-DMT-2'-O-methyl-2-thiouridine, ¹H, ¹³C, and ³¹P NMR (if in phosphoramidite form) are particularly informative.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃CN). The choice of solvent can affect the chemical shifts.

-

Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended to achieve good resolution of the complex proton and carbon spectra.

-

Experiments:

-

¹H NMR: Provides information on the number and environment of protons.

-

¹³C NMR: Provides information on the carbon skeleton.

-

2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, aiding in the complete assignment of the spectra.

-

³¹P NMR: If the compound is a phosphoramidite, this experiment is crucial for assessing its purity and identity.

-

¹H NMR Spectral Data Interpretation

The ¹H NMR spectrum of 5'-O-DMT-2'-O-methyl-2-thiouridine is complex but can be divided into distinct regions corresponding to the different parts of the molecule.

Table 2: Expected ¹H NMR Chemical Shift Ranges

| Proton(s) | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| DMT-Aromatic | 6.8 - 7.5 | m | Multiple overlapping signals from the phenyl and methoxy-substituted phenyl rings. |

| DMT-OCH₃ | ~3.8 | s | A sharp singlet corresponding to the two methoxy groups on the DMT moiety. |

| H6 (Uracil) | 7.5 - 8.0 | d | Doublet due to coupling with H5. |

| H5 (Uracil) | 5.5 - 6.0 | d | Doublet due to coupling with H6. |

| H1' (Ribose) | ~6.0 | d | Anomeric proton, its coupling constant provides information about the sugar pucker. |

| H2', H3', H4' | 4.0 - 4.5 | m | Overlapping multiplets from the ribose ring. |

| H5', H5'' | 3.3 - 3.6 | m | Protons on the C5' of the ribose. |

| 2'-OCH₃ | ~3.5 | s | A characteristic singlet for the 2'-O-methyl group. |

| NH (Uracil) | 10.0 - 12.0 | br s | Broad singlet, may not be observed in all deuterated solvents. |

¹³C NMR Spectral Data Interpretation

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, showing the chemical environments of the carbon atoms.

Table 3: Expected ¹³C NMR Chemical Shift Ranges

| Carbon(s) | Expected Chemical Shift (ppm) | Notes |

| C=S (C2 Uracil) | 175 - 185 | Thione carbon, significantly downfield. |

| C=O (C4 Uracil) | 160 - 165 | Carbonyl carbon. |

| DMT-Aromatic | 113 - 160 | Multiple signals from the aromatic rings of the DMT group. |

| C6 (Uracil) | 140 - 145 | |

| C5 (Uracil) | 100 - 105 | |

| C1' (Ribose) | 85 - 90 | Anomeric carbon. |

| C2', C3', C4' | 70 - 85 | Ribose ring carbons. |

| C5' (Ribose) | 60 - 65 | |

| DMT-OCH₃ | ~55 | Methoxy carbons of the DMT group. |

| 2'-OCH₃ | 58 - 62 | 2'-O-methyl carbon. |

³¹P NMR for the Phosphoramidite Form

When 5'-O-DMT-2'-O-methyl-2-thiouridine is converted to its phosphoramidite derivative for use in oligonucleotide synthesis, ³¹P NMR becomes a critical quality control tool. The phosphoramidite moiety introduces a chiral phosphorus center, often resulting in two closely spaced signals for the diastereomers.

-

Expected Chemical Shift: The ³¹P signal for a phosphoramidite typically appears in the range of 145 - 155 ppm .

-

Impurities: Oxidized phosphoramidites (P(V) species) will show signals in a different region, typically between -10 and 20 ppm. The absence of signals in this region is an indicator of high purity.

The following diagram outlines the general workflow for the spectral analysis of 5'-O-DMT-2'-O-methyl-2-thiouridine.

Caption: Workflow for spectral characterization.

Conclusion

The comprehensive spectral analysis of 5'-O-DMT-2'-O-methyl-2-thiouridine using Mass Spectrometry and NMR spectroscopy is fundamental for ensuring its identity, purity, and suitability for the synthesis of high-quality therapeutic oligonucleotides. This guide provides the foundational knowledge and expected spectral data to aid researchers in this critical characterization process. By understanding the characteristic signals and fragmentation patterns, scientists can confidently verify the integrity of this essential building block, ultimately contributing to the advancement of oligonucleotide-based therapeutics.

References

-

Kumar, R. K., & Davis, D. R. (1997). Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability. Nucleic Acids Research, 25(6), 1272–1280. [Link]

-

Larsen, A. T., Fahrenbach, A. C., Sheng, J., Pian, J., & Szostak, J. W. (2015). Thermodynamic insights into 2-thiouridine-enhanced RNA hybridization. Nucleic Acids Research, 43(16), 7675–7687. [Link]

-

Magritek. (2023). Phosphoramidite compound identification and impurity control by Benchtop NMR. [Link]

-

Ni, Z. J., & Wagner, D. (1996). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 37-40. [Link]

-

ResearchGate. (n.d.). Why is DMT protection 5'OH specific?[Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. caymanchem.com [caymanchem.com]

- 3. lifesciencesite.com [lifesciencesite.com]

- 4. Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

A Senior Application Scientist's Guide to the Biological Significance of Thiolated Pyrimidines in mRNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiolated pyrimidines, particularly 2-thiouridine (s²U) and 4-thiouridine (s⁴U), are naturally occurring modifications within RNA that have profound implications for gene expression and cellular function. While extensively studied in transfer RNA (tRNA), their presence and roles in messenger RNA (mRNA) are emerging as a critical layer of epitranscriptomic regulation. This guide provides a comprehensive technical overview of the biosynthesis, function, and biological significance of these modifications in mRNA. We delve into their impact on translational fidelity and efficiency, their role in cellular stress responses, and their potential as therapeutic targets. Furthermore, we provide detailed, field-proven methodologies for their detection and analysis, equipping researchers with the knowledge to explore this dynamic area of RNA biology.

Introduction: The Emergence of Thiolated Pyrimidines in the mRNA Landscape

For decades, the central dogma has been refined by the discovery of a vast array of chemical modifications to RNA, collectively known as the epitranscriptome. Among these, thiolation—the substitution of an oxygen atom with a sulfur atom—imparts unique chemical and structural properties to the nucleoside. The two primary thiolated pyrimidines found in RNA are 2-thiouridine (s²U) and 4-thiouridine (s⁴U).

While the role of s²U at the wobble position of tRNA anticodons is well-established for ensuring translational accuracy, its significance and that of its isomer, s⁴U, in mRNA is a more recent area of intense investigation.[1] These modifications are not mere decorations; they are functional elements that can dictate the stability, structure, and translational fate of an mRNA molecule.[2][3] This guide will illuminate the knowns and unknowns of mRNA pyrimidine thiolation, providing both foundational knowledge and practical insights for researchers in basic science and drug development.

Biosynthesis: The Enzymatic Forging of a Thiol Bond

The incorporation of sulfur into uridine is a highly regulated, multi-step enzymatic process. Although the pathways are best characterized for tRNA, the core machinery provides a blueprint for understanding mRNA thiolation. The synthesis of 2-thiouridine, for instance, is a conserved process from bacteria to humans and involves a complex interplay of sulfur-donating enzymes and tRNA-modifying enzymes.[1][4]

In eukaryotes, the cytosolic biosynthesis of s²U is catalyzed by a protein complex (Ncs6/Ncs2 in yeast; Ctu1/Ctu2 in humans) and is dependent on an iron-sulfur [4Fe-4S] cluster.[5][6] The process begins with cysteine desulfurases, which mobilize sulfur from L-cysteine.[7] This activated sulfur is then transferred via a cascade of sulfur-carrier proteins to the target uridine in the RNA substrate.[4] While this pathway is well-documented for tRNA, it is highly probable that a similar or overlapping enzymatic system is responsible for modifying mRNA.

The biosynthesis of 4-thiouridine in native cellular mRNA is less understood, though its utility as a metabolic label has made its incorporation pathways a subject of great interest.[8] Cells readily take up exogenous 4-thiouridine and convert it into 4-thiouridine triphosphate (s⁴UTP), which is then incorporated into newly transcribed RNA by RNA polymerases.[9]

Figure 2: Workflow for Thiol(SH)-linked Alkylation for Metabolic Sequencing (SLAM-seq).

Detailed Protocol: SLAM-seq for Nascent Transcript Analysis

Self-Validation and Causality: This protocol includes critical controls. The "no s⁴U" control is essential to establish the background T>C error rate of your sequencing workflow. The viability assay ensures that the s⁴U concentration used is not cytotoxic, which could otherwise confound gene expression results.

-

Determine Optimal s⁴U Concentration (Self-Validation Step):

-

Rationale: High concentrations of s⁴U can be toxic and may induce a stress response, altering normal transcription. [10]It is critical to use the lowest concentration that provides a robust signal.

-

Procedure: Seed cells of interest and treat with a range of s⁴U concentrations (e.g., 10 µM to 200 µM) for the intended duration of your experiment. Perform a cell viability assay (e.g., CellTiter-Glo®). Select the highest concentration that does not significantly impact viability for subsequent experiments. [11]

-

-

Metabolic Labeling:

-

Procedure: Culture cells to 50-80% confluency. Replace the medium with fresh medium containing the pre-determined optimal concentration of s⁴U (e.g., 100 µM for mESCs). [11][12]Incubate for the desired pulse duration (e.g., 2 hours for anabolic kinetics). [13]Crucially, protect s⁴U solutions from light. [11] * Control: Prepare a parallel culture treated with vehicle (e.g., water or DMSO) only. This "no s⁴U" sample is vital for downstream bioinformatics to determine the background sequencing error rate. [14]

-

-

Total RNA Isolation:

-

Procedure: Lyse cells directly on the plate using TRIzol or a similar reagent and proceed with a standard RNA extraction protocol (e.g., phenol-chloroform extraction followed by isopropanol precipitation). Ensure high-quality, intact RNA is obtained (RIN > 9).

-

-

Alkylation with Iodoacetamide (IAA):

-

Rationale: IAA covalently attaches a carboxyamidomethyl group to the sulfur atom of s⁴U, creating the adduct that induces T>C transitions during reverse transcription. [13] * Procedure:

-

To 5 µg of total RNA in 85 µl of RNase-free water, add 10 µl of 10x PBS.

-

Add 5 µl of a freshly prepared 100 mM IAA solution (in water).

-

Incubate at 50°C for 15 minutes in the dark.

-

Purify the RNA using a suitable clean-up kit (e.g., RNA Clean & Concentrator).

-

-

-

Library Preparation and Sequencing:

-

Bioinformatic Analysis:

-

Procedure:

-

Align sequencing reads to the reference genome.

-

Use specialized software (e.g., slam-dunk) to analyze the aligned files. The software will count T>C conversions in reads from the s⁴U-treated samples.

-

Subtract the background T>C rate determined from the "no s⁴U" control. The remaining T>C-containing reads represent the nascent transcriptome.

-

-

Quantitative Data Presentation

The output of a SLAM-seq experiment can be used to compare the effects of a treatment on both newly synthesized (nascent) and total RNA levels, providing deeper insights than standard RNA-seq.

Table 1: Example Data from a SLAM-seq Anabolic Kinetics Experiment

| Gene | Condition | Timepoint | Nascent RNA (Log Fold Change) | Total RNA (Log Fold Change) |

| Gene A | Treatment | 2 hr | 2.5 | 1.2 |

| Gene B | Treatment | 2 hr | 0.8 | 0.9 |

| Gene C | Treatment | 2 hr | -1.5 | -0.3 |

Data is hypothetical, based on principles described in Lexogen's SLAMseq application note.[13]

Interpretation:

-

Gene A: The treatment strongly induces new transcription (high nascent LFC), which is beginning to be reflected in the total mRNA pool.

-

Gene B: The treatment has a modest effect on both new transcription and total mRNA levels.

-

Gene C: The treatment rapidly represses transcription (negative nascent LFC), but the total mRNA level has not yet significantly decreased due to the pre-existing stability of the transcript.

Implications in Disease and Therapeutics

The fundamental roles of thiolated pyrimidines in ensuring translational fidelity and responding to cellular stress make their dysregulation a potential factor in various diseases.

-

Cancer: Altered tRNA modification profiles are a known hallmark of cancer, contributing to the selective translation of proliferation-promoting transcripts. It is plausible that aberrant mRNA thiolation could similarly contribute to oncogenesis by altering the stability or translation of key oncogenes or tumor suppressors.

-

Metabolic Disorders: Given the link between tRNA thiolation and cellular metabolism, defects in these pathways could impact metabolic health. [15]* Drug Development: Thiolated pyrimidine analogues themselves are a class of therapeutic agents. [16][17][18]For example, 5-Fluorouracil, a pyrimidine analogue, is a widely used chemotherapy drug. [18]The unique chemistry of thiolated pyrimidines can be exploited for developing novel antivirals, antibacterials, and anticancer drugs. [19][20]Furthermore, understanding how these modifications affect the stability and translation of therapeutic mRNAs is critical for the design of next-generation RNA vaccines and therapeutics. [21]For instance, incorporating modified nucleosides like s²U could enhance the translational output and reduce the immunogenicity of a therapeutic mRNA.

Future Directions and Unanswered Questions

The study of thiolated pyrimidines in mRNA is still in its early stages. Key questions remain:

-

What is the full enzymatic machinery responsible for endogenous mRNA thiolation?

-

What is the prevalence and distribution of s²U and s⁴U across the transcriptome?

-

How does mRNA thiolation dynamically change in response to different cellular signals or disease states?

-

Can we therapeutically target the enzymes that add or remove these modifications?

Answering these questions will require the development of new chemical and sequencing tools and will undoubtedly open new avenues for understanding gene regulation and developing novel therapies.

Conclusion

Thiolated pyrimidines are not passive components of mRNA but are active regulators of its lifecycle. From fine-tuning the intricate dance of the ribosome during translation to modulating mRNA stability and responding to cellular stress, these sulfur-containing nucleosides add a critical layer of complexity to the epitranscriptome. The methodologies outlined in this guide, particularly SLAM-seq, provide a robust framework for researchers to explore this exciting frontier. As we continue to unravel the biological significance of these modifications, we move closer to a more complete understanding of gene expression and open new possibilities for therapeutic intervention in a wide range of human diseases.

References

-

Herzog, V.A., Reichholf, B., Neumann, T., et al. (2017). Thiol-linked alkylation for the metabolic sequencing of RNA (SLAMseq). Protocols.io. [Link]

-

Lexogen GmbH. (n.d.). SLAMseq: High-Throughput Metabolic Sequencing of RNA. Lexogen. [Link]

-

Vazquez-Arango, P., Burge, C.B. (2021). The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes. PLoS One. [Link]

-

Matsushima, W., Herzog, V.A., Neumann, T., et al. (2020). Sequencing cell type-specific transcriptomes with SLAM-ITseq. Nature Protocols. [Link]

-

Lexogen GmbH. (2018). SLAMseq Explorer and Kinetics Kits - User Guide. Lexogen. [Link]

-

Okuda, H., Nishizawa, S., O'Donoghue, P., et al. (2021). Development and Comparison of 4-Thiouridine to Cytidine Base Conversion Reaction. ACS Omega. [Link]

-

Vazquez-Arango, P., Burge, C.B. (2021). The influence of 4-thiouridine labeling on pre-mRNA splicing outcomes. PubMed. [Link]

-

Duffy, E.E., Rutenberg-Schoenberg, M., Stark, C.D., et al. (2015). Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine. Journal of Visualized Experiments. [Link]

-

RNA-Seq Blog. (2017). SLAM-seq – Thiol-linked alkylation for the metabolic sequencing of RNA. RNA-Seq Blog. [Link]

-

Tsolaki, E., Markopoulou, A., Varela, A., et al. (2021). Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol as antiproliferative agents. PubMed. [Link]

-

Agris, P.F., Narendran, A., Sarachan, K., et al. (2018). The Role of RNA Modifications in Translational Fidelity. Annual Review of Biochemistry. [Link]

-

Burger, K., Mühl, B., Kellner, M., et al. (2013). 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response. RNA Biology. [Link]

-

Pasternak, A., Pasternak, K., Wengel, J., et al. (2011). The chemical synthesis of LNA-2-thiouridine and it's influence on stability and selectivity of oligonucleotide binding to RNA. Nucleic Acids Research. [Link]

-

Kavitha, S., Ghorpade, V., Latha, D. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. Chemistry Central Journal. [Link]

-

Bonin, P.M., Cicmil, A., Valerio, Z., et al. (2023). The thiolation of uridine 34 in tRNA, which controls protein translation, depends on a [4Fe-4S] cluster in the archaeum Methanococcus maripaludis. Nature Communications. [Link]

-

Lipsett, M.N. (1966). RNA thiolase: the enzymatic transfer of sulfur from cysteine to sRNA in Escherichia coli extracts. Proceedings of the National Academy of Sciences of the United States of America. [Link]

-

Nakayashiki, T., Saito, A., Takeda, K., et al. (2013). The tRNA Thiolation Pathway Modulates the Intracellular Redox State in Escherichia coli. Journal of Bacteriology. [Link]

-

Gola, K., Giefing, C., Spitale, R.C., et al. (2022). Synthesis of 4-thiouridines with prodrug functionalization for RNA metabolic labeling. RSC Chemical Biology. [Link]

-

Sierzputowska-Gracz, H., Sochacka, E., Malkiewicz, A., et al. (1987). Synthesis and studies on the effect of 2-thiouridine and 4-thiouridine on sugar conformation and RNA duplex stability. Journal of the American Chemical Society. [Link]

-

Shigi, N. (2014). Biosynthesis and functions of sulfur modifications in tRNA. Frontiers in Genetics. [Link]

-

Leimkühler, S., Demmer, J. (2022). 2-Thiouridine formation in Escherichia coli: a critical review. Journal of Biological Chemistry. [Link]

-

Zhang, Y., Gu, C., Zhang, W., et al. (2022). Unusual Base Pair between Two 2-Thiouridines and Its Implication for Nonenzymatic RNA Copying. Journal of the American Chemical Society. [Link]

-

Golinelli-Pimpaneau, B., Demmer, J., Leimkühler, S. (2024). [4Fe-4S]-dependent enzymes in non-redox tRNA thiolation. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]

-

Agris, P.F. (2015). The Importance of Being Modified: The Role of RNA Modifications in Translational Fidelity. ResearchGate. [Link]

-

Tőzsér, J., Fábián, Á., Debreczeni, D., et al. (2014). Thiolated pyrimidine nucleotides may interfere thiol groups concentrated at lipid rafts of HIV-1 infected cells. Acta Microbiologica et Immunologica Hungarica. [Link]

-

Kozak, M. (1991). Determinants of translational fidelity and efficiency in vertebrate mRNAs. Biochimie. [Link]

-